molecular formula C17H12Br2N4O3 B269709 (5Z)-5-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No. B269709
M. Wt: 480.1 g/mol
InChI Key: UZSUNNUMJPQCDX-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione, also known as DB2313, is a novel compound with potential therapeutic applications. It belongs to the class of diazepinedione derivatives and has been shown to possess a range of biological activities.

Mechanism of Action

The mechanism of action of (5Z)-5-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes involved in DNA replication and cell division. This leads to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
(5Z)-5-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce the replication of parasites. In addition, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of (5Z)-5-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione is its broad-spectrum activity against various pathogens. It is also relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, its mechanism of action is not fully understood, and its potential toxicity and side effects need to be further investigated.

Future Directions

There are several future directions for research on (5Z)-5-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione. One area of interest is its potential as an antiviral agent, particularly against emerging viruses such as SARS-CoV-2. Another area of research is the development of (5Z)-5-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione analogs with improved pharmacological properties. Finally, further studies are needed to elucidate its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of (5Z)-5-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione involves the reaction of 3,5-dibromopyridine-2-carbaldehyde with 4-methylphenylhydrazine to yield the corresponding hydrazone. The hydrazone is then treated with ethyl acetoacetate and ammonium acetate to form the diazepinedione derivative.

Scientific Research Applications

(5Z)-5-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antifungal, and antibacterial properties. In addition, it has been found to be effective against parasitic infections and has shown promise as an antiviral agent.

properties

Product Name

(5Z)-5-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

Molecular Formula

C17H12Br2N4O3

Molecular Weight

480.1 g/mol

IUPAC Name

(5Z)-5-[[(3,5-dibromopyridin-2-yl)amino]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H12Br2N4O3/c1-9-2-4-11(5-3-9)23-16(25)12(15(24)22-17(23)26)8-21-14-13(19)6-10(18)7-20-14/h2-8H,1H3,(H,20,21)(H,22,24,26)/b12-8-

InChI Key

UZSUNNUMJPQCDX-WQLSENKSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\NC3=C(C=C(C=N3)Br)Br)/C(=O)NC2=O

SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CNC3=C(C=C(C=N3)Br)Br)C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CNC3=C(C=C(C=N3)Br)Br)C(=O)NC2=O

Origin of Product

United States

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